2-Bromo-1-methoxy-3-(methylsulfanyl)benzene
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Overview
Description
2-Bromo-1-methoxy-3-(methylsulfanyl)benzene is an organic compound with the molecular formula C8H9BrOS It is a brominated aromatic compound that features a methoxy group and a methylsulfanyl group attached to the benzene ring
Scientific Research Applications
2-Bromo-1-methoxy-3-(methylsulfanyl)benzene has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a lead compound in drug development for its potential therapeutic properties.
Industry: Utilized in the manufacturing of specialty chemicals and materials.
Future Directions
The future directions for “2-Bromo-1-methoxy-3-(methylsulfanyl)benzene” would likely depend on the specific research or industrial context in which it is used. As a unique chemical provided to early discovery researchers, it could potentially be used in the development of new materials, pharmaceuticals, or other chemical products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-methoxy-3-(methylsulfanyl)benzene can be achieved through several methods. One common approach involves the bromination of 1-methoxy-3-(methylsulfanyl)benzene using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-methoxy-3-(methylsulfanyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Major Products Formed
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Coupling: Formation of biaryl compounds or other complex aromatic structures.
Mechanism of Action
The mechanism of action of 2-Bromo-1-methoxy-3-(methylsulfanyl)benzene involves its interaction with specific molecular targets and pathways. The bromine atom and the functional groups on the benzene ring contribute to its reactivity and ability to form covalent bonds with other molecules. The compound can act as an electrophile in substitution reactions and as a ligand in coordination chemistry .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-methoxy-4-(methylsulfanyl)benzene: Similar structure but with the methylsulfanyl group at a different position on the benzene ring.
1-Bromo-3-[(methylsulfanyl)methyl]benzene: Contains a methylsulfanyl group attached to a different carbon on the benzene ring.
Uniqueness
The combination of a bromine atom, methoxy group, and methylsulfanyl group provides a distinct set of properties that can be exploited in various chemical reactions and research applications .
Properties
IUPAC Name |
2-bromo-1-methoxy-3-methylsulfanylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrOS/c1-10-6-4-3-5-7(11-2)8(6)9/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVHIUZSGRYFRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)SC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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